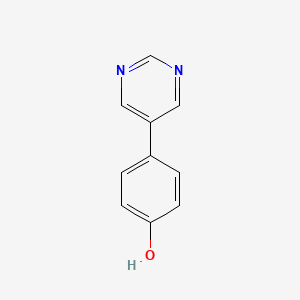

4-(5-Pyrimidinyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Pyrimidinyl)phenol is a chemical compound that contains a total of 21 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 22 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine .

Synthesis Analysis

The synthesis of phenolic compounds like this compound involves various methods and updated techniques of analysis . The synthesis process involves the use of phenolic compounds which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .Molecular Structure Analysis

The molecular structure of this compound includes 22 bonds in total; 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 Pyrimidine . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis

Phenols, like this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Some chemical properties such as acidity and formation of radicals are directly linked with their important and key biological activities such as antioxidant properties .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique

Selective Aldose Reductase Inhibitors and Antioxidant Activity :

- Derivatives of 4-(5-Pyrimidinyl)phenol have been found to be effective as aldose reductase inhibitors with micromolar/submicromolar activity levels. Specifically, pyridopyrimidinones, a category that includes this compound, displayed significant antioxidant properties, with catechol derivatives showing the best activity (La Motta et al., 2007).

Antifungal Abilities :

- Some derivatives, particularly those involving a pyrimidinylphenol structure, have demonstrated good antifungal abilities against certain phytopathogenic fungi. This indicates potential applications in agriculture or antifungal drug development (Zhang et al., 2016).

Radical-Trapping Antioxidants :

- The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds like this compound has led to the development of potent radical-trapping antioxidants. These compounds are particularly effective when used in combination with more common phenolic antioxidants (Valgimigli et al., 2013).

Potential in COVID-19 Drug Discovery :

- Certain pyrimidine derivatives have been identified as potential inhibitors in the context of COVID-19, specifically targeting the interaction between the spike protein of SARS-CoV-2 and the human ACE2 receptor (Rane et al., 2020).

Colorimetric Detection of Ions :

- A pyrimidine-based compound has been developed for the colorimetric detection of specific ions, demonstrating potential applications in chemical sensing technologies (Bhattacharyya et al., 2017).

Herbicidal Activity :

- Novel pyrimidinyl derivatives containing an α-amino phosphonate moiety have shown herbicidal activities against certain weeds, indicating potential applications in agricultural weed control (Yu & Shi, 2010).

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives have shown significant biological activities, including anticancer and anti-inflammatory effects . Therefore, it can be inferred that 4-(5-Pyrimidinyl)phenol may interact with cellular targets that play a role in these biological processes.

Mode of Action

These changes could potentially result in the observed anticancer and anti-inflammatory effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the known biological activities of similar pyrimidine derivatives, it can be inferred that the compound may exert anticancer and anti-inflammatory effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The synthesis of chiral drug intermediates via biocatalysis is becoming increasingly important in the development and use of pharmaceuticals and agrochemicals . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .

Propriétés

IUPAC Name |

4-pyrimidin-5-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-3-1-8(2-4-10)9-5-11-7-12-6-9/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRUJAHKZNMADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)

![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)